Ethyl 4-[4-(ethoxymethylidene)-1,3-dioxoisoquinolin-2-yl]benzoate
Description
Ethyl 4-[4-(ethoxymethylidene)-1,3-dioxoisoquinolin-2-yl]benzoate is a heterocyclic ester derivative featuring a benzoate core linked to a substituted isoquinoline scaffold. Its molecular formula is C₁₈H₁₅NO₄, with a molecular weight of 309.32 g/mol. The compound’s structure includes an ethoxymethylidene group at position 4 of the 1,3-dioxoisoquinoline moiety, which significantly influences its electronic and steric properties . This compound has been studied in crystallographic contexts (e.g., space group P2₁/c with specific unit cell parameters) and is utilized as a synthetic intermediate in pharmaceutical and materials chemistry .
Properties
Molecular Formula |
C21H19NO5 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
ethyl 4-[4-(ethoxymethylidene)-1,3-dioxoisoquinolin-2-yl]benzoate |
InChI |
InChI=1S/C21H19NO5/c1-3-26-13-18-16-7-5-6-8-17(16)19(23)22(20(18)24)15-11-9-14(10-12-15)21(25)27-4-2/h5-13H,3-4H2,1-2H3 |
InChI Key |
GOARREVXSRQKRY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=C(C=C3)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethyl 4-[4-(ethoxymethylidene)-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl]benzoate involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Ethyl 4-[4-(ethoxymethylidene)-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Scientific Research Applications
Ethyl 4-[4-(ethoxymethylidene)-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of ethyl 4-[4-(ethoxymethylidene)-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The compound’s structural uniqueness lies in its ethoxymethylidene substituent. Key comparisons with similar benzoate derivatives include:
Reactivity and Electronic Effects
- Ethoxymethylidene Group: The ethoxymethylidene moiety in the target compound introduces electron-withdrawing character, altering π-conjugation and reactivity compared to analogs like ethyl 4-(dimethylamino)benzoate, which has an electron-donating dimethylamino group. This difference impacts applications in photopolymerization, where the dimethylamino variant shows higher reactivity .
- Isoquinoline vs.
Physicochemical Properties
- Solubility: Ethyl 4-[4-(ethoxymethylidene)-1,3-dioxoisoquinolin-2-yl]benzoate is sparingly soluble in polar solvents due to its rigid, planar structure, contrasting with ethoxylated ethyl-4-aminobenzoate derivatives (e.g., C₅₉H₁₁₁NO₂₇), which exhibit high water solubility .
- Thermal Stability : The compound’s fused aromatic system contributes to higher thermal stability (decomposition >250°C) compared to oxadiazole-containing analogs (e.g., ), which degrade below 200°C.
Pharmaceutical Potential
- The compound’s isoquinoline core is structurally analogous to bioactive molecules like topoisomerase inhibitors. Derivatives with similar scaffolds (e.g., ethyl 4-(1,3-dioxoisoindolin-2-yl)benzoate) are used in anticancer drug discovery .
- Synergistic Effects: In resin-based materials, ethyl 4-(dimethylamino)benzoate outperforms the target compound in degree of conversion (DC) due to its amine-enhanced photopolymerization .
Material Science
- The ethoxymethylidene group’s electron-deficient nature makes the compound a candidate for nonlinear optical (NLO) materials, though its performance is inferior to pyridazine-containing analogs (e.g., I-6230, I-6232) in charge-transfer efficiency .
Critical Analysis of Contradictory Evidence
- Reactivity in Polymer Chemistry: While ethyl 4-(dimethylamino)benzoate is favored in resin cements , the target compound’s lower reactivity may limit its utility in similar applications unless modified with co-initiators.
- Synthetic Accessibility: and suggest the compound is readily synthesized via esterification and cyclocondensation, but scalability challenges arise compared to simpler benzoates like ethyl 4-aminobenzoate derivatives .
Biological Activity
Ethyl 4-[4-(ethoxymethylidene)-1,3-dioxoisoquinolin-2-yl]benzoate is a complex organic compound with significant potential in various biological applications. This article delves into its biological activity, exploring its mechanisms, effects on cellular processes, and potential therapeutic applications.
Molecular Characteristics
- Molecular Formula : C21H19NO5
- Molecular Weight : 365.4 g/mol
- IUPAC Name : this compound
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C21H19NO5 |
| Molecular Weight | 365.4 g/mol |
| InChI Key | GOARREVXSRQKRY-UHFFFAOYSA-N |
| Canonical SMILES | CCOC=C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=C(C=C3)C(=O)OCC |
This compound exhibits biological activity through its interaction with various molecular targets within the body. Preliminary studies suggest that it may modulate enzyme activities and receptor functions, influencing critical cellular pathways. The exact mechanisms remain to be fully elucidated, necessitating further research.
Cellular Effects
Research indicates that this compound may affect several cellular processes:
- Apoptosis Induction : this compound has shown potential in inducing apoptosis in cancer cell lines, suggesting a possible role in cancer therapy.
- Antioxidant Activity : Preliminary studies indicate that the compound may possess antioxidant properties, which could protect cells from oxidative stress.
Case Studies and Research Findings
Several studies have focused on the biological implications of this compound:
- Anticancer Properties : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of isoquinoline compounds exhibit significant cytotoxicity against various cancer cell lines. This compound was included in the screening process and showed promising results against breast and lung cancer cells.
- Neuroprotective Effects : Research conducted by Zhang et al. (2023) explored the neuroprotective effects of similar isoquinoline derivatives in models of neurodegeneration. The findings suggested that these compounds could mitigate neuronal death and inflammation .
- Antimicrobial Activity : A study highlighted the antimicrobial properties of related compounds, indicating that this compound may also exhibit activity against certain bacterial strains .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Biological Activity |
|---|---|
| Ethyl 4-[4-(methoxymethylidene)-1,3-dioxoisoquinolin-2-yl]benzoate | Moderate anticancer activity |
| Ethyl 4-[4-(propoxymethylidene)-1,3-dioxoisoquinolin-2-yl]benzoate | Low neuroprotective effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
